4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-ethyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKZFRVTJOFXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351490 | |
| Record name | 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174574-01-7 | |
| Record name | 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Methylphenyl Thiosemicarbazide
A mixture of 2-methylphenylhydrazine (1.0 equiv) and carbon disulfide (1.2 equiv) in ethanol is refluxed under alkaline conditions (KOH or NaOH) for 6–8 hours. The intermediate thiosemicarbazide precipitates upon cooling and is purified via recrystallization from ethanol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Yield | 70–75% |
Cyclization to Triazole-Thiol
The thiosemicarbazide intermediate is treated with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 12–15 hours. Cyclization yields the triazole-thiol framework, with the ethyl group introduced via alkylation of the triazole nitrogen using ethyl iodide or bromoethane in the presence of a base (e.g., K₂CO₃).
Key Observations
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Alkylation efficiency depends on the base strength and reaction time.
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Prolonged heating (>15 hours) may lead to desulfurization, reducing thiol content.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation process, reducing reaction times from hours to minutes. This method enhances yield and purity by minimizing side reactions.
One-Pot Microwave Protocol
A mixture of 2-methylphenylhydrazine (1.0 equiv), ethyl isothiocyanate (1.1 equiv), and ammonium acetate (1.5 equiv) in acetic acid is irradiated at 120°C for 20–30 minutes. The crude product is washed with cold water and recrystallized from ethanol.
Advantages
-
Time Efficiency : 30 minutes vs. 12–15 hours in conventional methods.
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Yield Improvement : 85–90% compared to 70–75% in thermal synthesis.
One-Pot Multicomponent Reactions
Recent advances utilize one-pot strategies to streamline synthesis. For example, a three-component reaction involving 2-methylphenylhydrazine, ethyl isocyanide, and elemental sulfur in DMF at 100°C for 8 hours produces the target compound directly.
Mechanistic Insights
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Formation of Thiourea Intermediate : Reaction of hydrazine with isocyanide and sulfur.
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Cyclization : Intramolecular nucleophilic attack forms the triazole ring.
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Tautomerization : Thione-thiol tautomerism stabilizes the final product.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Catalyst | None required |
| Yield | 78–82% |
Post-Synthetic Modifications
Purification Techniques
Analytical Characterization
-
¹H NMR : δ 1.35 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, Ar-CH₃), δ 4.20 (q, 2H, CH₂CH₃), δ 7.25–7.45 (m, 4H, Ar-H).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 70–75 | 12–15 hrs | 95–97 | Moderate |
| Microwave-Assisted | 85–90 | 0.5 hrs | 98–99 | High |
| One-Pot Multicomponent | 78–82 | 8 hrs | 96–98 | High |
Challenges and Solutions
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Challenge : Thiol Oxidation
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Challenge : Low Alkylation Efficiency
Industrial-Scale Considerations
For bulk production, microwave-assisted methods are preferred due to their rapid kinetics and energy efficiency. However, solvent recovery systems (e.g., ethanol distillation) are critical for cost-effectiveness. Pilot studies report a 25% reduction in production costs compared to conventional thermal methods .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Agricultural Chemistry
4-Ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been explored for its fungicidal properties. Triazole compounds are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This makes them valuable in crop protection against various fungal pathogens.
Pharmaceutical Applications
In the pharmaceutical industry, triazoles are recognized for their role as antifungal agents. The specific compound under discussion may exhibit similar properties, making it a candidate for developing new antifungal medications. Research into its efficacy against specific fungal strains is ongoing.
Material Science
The unique chemical structure of this compound also lends itself to applications in material science. Its thiol group can participate in various chemical reactions, making it useful in synthesizing polymers or as a stabilizing agent in different formulations.
Case Study 1: Fungicidal Activity
A study conducted on various triazole derivatives, including this compound, demonstrated significant antifungal activity against common agricultural pathogens such as Fusarium and Botrytis species. The results indicated that this compound could be a promising candidate for developing new fungicides that are less toxic to non-target organisms.
Case Study 2: Antifungal Drug Development
Research published in a peer-reviewed journal highlighted the synthesis of novel triazole derivatives with enhanced antifungal properties compared to existing treatments. The study included this compound as one of the lead compounds due to its favorable pharmacokinetic profile and low toxicity.
Comparative Analysis Table
| Application Area | Description | Current Research Status |
|---|---|---|
| Agricultural Chemistry | Potential fungicide against plant pathogens | Ongoing efficacy studies |
| Pharmaceuticals | Candidate for antifungal drug development | Early-stage clinical trials |
| Material Science | Use in polymer synthesis and stabilization | Preliminary research completed |
Mechanism of Action
The mechanism of action of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazole-3-thiol derivatives are heavily influenced by substituents at the N4 and C5 positions. Below is a comparative table of key analogs:
Physicochemical and ADMET Properties
- Solubility: Polar substituents (e.g., methoxy in 4-(4-methoxyphenyl) analogs) improve aqueous solubility compared to non-polar groups .
Biological Activity
4-Ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 174574-01-7) is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a thiol group that enhances its reactivity and potential pharmacological properties. Recent studies have explored its applications in anticancer therapies, anti-inflammatory actions, and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₃S. The presence of the thiol group (-SH) contributes to its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃S |
| CAS Number | 174574-01-7 |
| Molecular Weight | 235.31 g/mol |
| Solubility | Soluble in acetone |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study involving various derivatives of triazole compounds demonstrated that those with electron-donating groups showed enhanced anti-proliferative activity against cancer cell lines, particularly HepG2 (a liver cancer cell line). The compound's activity was evaluated using the MTT assay, where it displayed an IC50 value indicating effective cytotoxicity at low concentrations.
Structure–Activity Relationship (SAR)
The SAR studies suggest that the presence of specific substituents on the phenyl ring can dramatically influence the anticancer efficacy of triazole derivatives. For instance, compounds with methyl groups at ortho and meta positions exhibited superior activity compared to those with electron-withdrawing groups like bromo substituents .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. A recent study highlighted its ability to inhibit cyclooxygenase enzymes (COX), specifically COX-1, which plays a crucial role in prostaglandin biosynthesis. This inhibition suggests potential applications in treating inflammatory conditions .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the proliferation of HepG2 cells at concentrations as low as 12.5 µg/mL. The percentage of cell viability decreased markedly with increasing concentrations of the compound .
- Inflammation Model : Another study reported the synthesis of alkyl derivatives of triazole compounds that showed promising anti-inflammatory activity through selective inhibition of COX enzymes. This indicates a pathway for developing new therapeutic agents targeting inflammation .
Q & A
Q. What are the common synthetic routes for preparing 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as substituted hydrazines and isothiocyanates. For example, a base-catalyzed reaction of 2-methylbenzyl isothiocyanate with ethyl hydrazine in ethanol or dimethylformamide at 60–100°C can form the triazole ring . Solvent polarity and temperature critically affect cyclization efficiency. Higher temperatures (e.g., reflux conditions) and polar aprotic solvents like DMF may enhance reaction rates but require careful purification via recrystallization or chromatography to isolate the product .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Key methods include:
- Elemental analysis to verify stoichiometry.
- ¹H/¹³C-NMR to confirm substituent positions (e.g., ethyl and 2-methylphenyl groups) and thiol tautomerism .
- LC-MS for molecular weight validation and detecting impurities .
- FT-IR to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹ and triazole ring vibrations) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Begin with in vitro assays targeting triazole-thiol derivatives’ known activities, such as:
- Antimicrobial testing via broth microdilution (MIC/MBC determination) .
- Molecular docking to predict binding affinity with enzymes like CYP450 or bacterial dihydrofolate reductase .
- ADME analysis (e.g., SwissADME) to estimate pharmacokinetic properties .
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., varying IC₅₀ values) be resolved?
Discrepancies may arise from differences in assay conditions (pH, solvent, cell lines) or compound purity. To address this:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Perform dose-response curves with rigorous statistical validation (e.g., nonlinear regression analysis) .
- Use HPLC-purified samples to exclude impurities affecting activity .
Q. What strategies optimize the synthetic yield of this compound?
- Catalyst screening : Transition metals (e.g., ZnCl₂) or organocatalysts may accelerate cyclization .
- Solvent optimization : Switch from ethanol to DMF for higher dielectric constant, improving reaction homogeneity .
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .
Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .
- Molecular dynamics simulations : Study interactions with biological targets (e.g., protein-ligand binding stability) .
- QSAR models : Use descriptors like logP, polar surface area, and substituent electronic effects to predict bioactivity .
Q. What are the challenges in derivatizing the thiol group, and how can they be mitigated?
The thiol group’s susceptibility to oxidation requires inert atmospheres (N₂/Ar) during reactions. Strategies include:
- Protecting groups : Use trityl or acetamidomethyl groups to stabilize the thiol during alkylation or acylation .
- One-pot synthesis : Directly introduce S-alkyl/aryl groups via nucleophilic substitution without isolating intermediates .
Methodological Considerations
Q. How should researchers design experiments to study tautomerism in this compound?
- Variable-temperature NMR : Monitor thione (C=S) ↔ thiol (S-H) tautomerism by observing proton shifts at different temperatures .
- X-ray crystallography : Resolve crystal structures to confirm dominant tautomeric forms .
- Computational analysis : Compare DFT-optimized tautomer energies with experimental data .
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
